NMDA Receptor Selectivity: D-HCSA vs. L-HCSA Binding Affinity
In radioligand binding assays, D-HCSA exhibits a significantly lower affinity for the NMDA receptor compared to many other sulfur amino acids. For the NMDA receptor, D-HCSA has a Ki > 10,000 nM [1]. This is in stark contrast to its potent inhibition of neuronal network activity, which occurs with an IC50 of 1.9 μM for L-HCSA, an effect mediated via the NMDA receptor [2]. This divergence between binding affinity and functional effect is a key stereospecific property.
| Evidence Dimension | NMDA Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | L-HCSA IC50 for neuronal network inhibition: 1.9 μM |
| Quantified Difference | D-HCSA binding affinity is >5-fold lower than L-HCSA functional inhibition potency |
| Conditions | Radioligand competitive binding assay using rat NMDA receptors [1]; Functional inhibition of neuronal network activity on rat cortical neurons [2] |
Why This Matters
This data demonstrates that D-HCSA is not a potent ligand for the NMDA receptor binding site, making it a useful tool for experiments requiring a functionally active SAA with minimal NMDA receptor binding, or for studying stereospecific activation mechanisms.
- [1] BindingDB. BDBM86197: D-homocysteine sulfinic acid; Target: Glutamate receptor ionotropic, NMDA 1. View Source
- [2] Görtz, P., Hoinkes, A., Fleischer, W., Otto, F., Schwahn, B., Wendel, U., & Siebler, M. (2004). Implications for hyperhomocysteinemia: not homocysteine but its oxidized forms strongly inhibit neuronal network activity. Journal of the neurological sciences, 218(1-2), 109-114. View Source
